molecular formula C14H16N2O B1487130 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2109514-69-2

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1487130
CAS RN: 2109514-69-2
M. Wt: 228.29 g/mol
InChI Key: LPJSIDGNUSEYLI-UHFFFAOYSA-N
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Description

The molecule “6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with an amine. The bicyclo[2.2.1]hept-5-en-2-yl and cyclopropyl groups would likely be added in subsequent steps .


Molecular Structure Analysis

The molecule contains a bicyclo[2.2.1]hept-5-en-2-yl group, which is a type of cycloalkene, and a cyclopropyl group, which is a type of cycloalkane. These groups are likely to impart significant steric effects on the molecule, which could influence its reactivity .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical of pyrimidines, such as nucleophilic substitution at the carbon between the two nitrogen atoms. The presence of the hydroxyl group also suggests that it could potentially undergo reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the hydroxyl group could allow for hydrogen bonding, which could influence properties like solubility .

Scientific Research Applications

Synthesis of Novel Carbocyclic Nucleosides

Researchers have developed methods for synthesizing novel carbocyclic nucleosides derived from bicyclo[2.2.1]heptane-2,5-diol, demonstrating the compound's utility as a precursor for bioactive molecules. Such nucleosides are of interest due to their potential therapeutic applications. The synthesis involves multiple steps, including reaction with ethyl N-((2E)-3-ethoxymethacryloyl)carbamate and subsequent deprotection and conversion processes to yield thymine and purine analogues (Hřebabecký et al., 2006).

Development of Cholinolytics

In the context of pharmaceutical chemistry, the structure has been implicated in the development of cholinolytic agents for treating Parkinson’s disease and various muscular spasms. The research highlights the efficacy of biperiden hydrochloride, which shares a similar bicyclo[2.2.1]hept-5-en-2-yl structure, underscoring the compound's relevance in medicinal chemistry (Kuz’mina et al., 2018).

Novel Racemic Conformationally Locked Nucleosides

Further studies have focused on the synthesis of racemic conformationally locked carbocyclic nucleosides, which are derived from 7-substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols. This research expands the chemical toolkit available for the synthesis of nucleoside analogues, potentially offering new avenues for drug development (Šála et al., 2006).

Histamine-3 Receptor Antagonists

The compound's framework has been utilized in the design of histamine-3 receptor inverse agonists, showcasing the chemical's versatility in generating bioactive molecules with potential applications in treating sleep disorders. This research illustrates the compound's utility in creating molecules with high binding affinity and selectivity for specific biological targets (Hudkins et al., 2015).

Cycloisomerization Reactions

The compound and its derivatives have been explored in cycloisomerization reactions, highlighting their importance in organic synthesis. These reactions facilitate the generation of complex molecular architectures from simpler precursors, demonstrating the compound's utility in synthetic chemistry (Lee et al., 2009).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-13-7-12(15-14(16-13)9-3-4-9)11-6-8-1-2-10(11)5-8/h1-2,7-11H,3-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJSIDGNUSEYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3CC4CC3C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 4
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 5
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol

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